molecular formula C7H7BrO2 B107203 3-Bromo-4-methoxyphenol CAS No. 17332-12-6

3-Bromo-4-methoxyphenol

Cat. No. B107203
CAS RN: 17332-12-6
M. Wt: 203.03 g/mol
InChI Key: NOJOUQQJSGRBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methoxyphenol is a bromophenol derivative, a class of compounds that have been extensively studied due to their diverse biological activities and presence in natural sources, such as marine algae. Bromophenols are known for their antioxidant properties and potential inhibitory effects on various enzymes . Although the specific compound 3-Bromo-4-methoxyphenol is not directly mentioned in the provided papers, related bromophenol derivatives have been isolated from marine sources and have shown significant biological activities, including radical scavenging and enzyme inhibition .

Synthesis Analysis

The synthesis of bromophenol derivatives often involves starting from benzoic acids or methoxylated bromophenols. Novel bromophenols have been synthesized and evaluated for their biological activities . Additionally, natural bromophenols have been synthesized starting from related compounds such as (3-bromo-4,5-dimethoxyphenyl)methanol, demonstrating the feasibility of synthesizing complex bromophenol structures . Alternative synthesis methods have also been provided for natural bromophenol derivatives, which could potentially be applied to the synthesis of 3-Bromo-4-methoxyphenol .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is typically elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as single-crystal X-ray structure analysis . These techniques allow for the detailed characterization of the molecular framework and the identification of functional groups present in the compounds.

Chemical Reactions Analysis

Bromophenol derivatives can participate in various chemical reactions due to the presence of reactive bromine atoms and other functional groups. For instance, regioselective O-demethylation of aryl methyl ethers has been reported, which could be relevant to modifying the methoxy group in 3-Bromo-4-methoxyphenol . The reactivity of bromophenols with different substrates, including DNA bases, has also been investigated using computational methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which can be assessed through experimental and computational studies . The radical scavenging activities of bromophenols are indicative of their antioxidant properties, and assays such as DPPH, ABTS, and others have been used to evaluate these activities . Computational studies, including DFT and HF calculations, provide insights into the electronic properties, such as HOMO-LUMO gaps, which are related to the chemical reactivity and stability of the compounds .

Scientific Research Applications

Thermochemistry and Physical Properties

Research into the thermochemical properties of methoxyphenols, including 3-bromo-4-methoxyphenol, has provided insights into their inter- and intramolecular hydrogen bonding abilities in condensed matter. Studies by Varfolomeev et al. (2010) have explored the thermodynamic properties (such as enthalpies of formation, vapor pressure, and vaporization enthalpies) of methoxyphenols. Their research contributes to understanding the relationships between the properties and structures of these compounds (Varfolomeev et al., 2010).

Biological Activities

3-Bromo-4-methoxyphenol, as a bromophenol, exhibits significant biological activity. Xu et al. (2003) discovered that certain bromophenols, including derivatives of 3-bromo-4-methoxyphenol, have antibacterial properties, which were tested against various bacterial strains. Their research highlights the potential use of these compounds in the development of new antibacterial agents (Xu et al., 2003).

Synthetic Chemistry Applications

The synthetic applications of 3-bromo-4-methoxyphenol are diverse. Research by 邱一真 (2011) focused on using 2-methoxyphenol to synthesize compounds including bromines and bromines MOB, demonstrating the utility of 3-bromo-4-methoxyphenol in organic synthesis (邱一真, 2011).

Antioxidant Properties

A study by Li et al. (2011) on bromophenols isolated from the marine red alga Rhodomela confervoides, which includes 3-bromo-4-methoxyphenol, highlighted their potent antioxidant activities. These findings suggest potential applications in food preservation and health supplements (Li et al., 2011).

Anticancer Research

Research into bromophenol derivatives, including 3-bromo-4-methoxyphenol, has shown promise in anticancer applications. Guo et al. (2018) synthesized a novel bromophenol derivative that exhibited significant anticancer activity against human lung cancer cells, suggesting potential use in cancer therapy (Guo et al., 2018).

Safety And Hazards

The safety data sheet for 4-Bromo-3-methoxyphenol, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-bromo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJOUQQJSGRBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346020
Record name 3-Bromo-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxyphenol

CAS RN

17332-12-6
Record name 3-Bromo-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (290 mg, 5.19 mmol) in water (2.5 mL) was added to a solution of acetic acid 3-bromo-4-methoxy-phenyl ester (1.2 g, 4.9 mmol) in methanol (18.5 mL). Mixture was stirred at ambient temperature for 30 min, then solvents were removed in vacuo and water (40 mL) added. The mixture was made acidic by drop-wise addition of 1.2 M aq HCl solution (4.3 mL) and the mixture extracted with dichloromethane (2×40 mL). Combined organics were dried over sodium sulphate, filtered and filtrate solvents evaporated in vacuo to give the title compound (976 mg, 98%) as a pale yellow solid.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methoxyphenol
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methoxyphenol
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-methoxyphenol
Reactant of Route 4
3-Bromo-4-methoxyphenol
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-methoxyphenol
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-methoxyphenol

Citations

For This Compound
25
Citations
I Laurence, C Wu - 1993 - search.proquest.com
… alpha$-Bromo-$\alpha,\beta$-enone ($-$)-7 was prepared in nine steps from 3-bromo-4-methoxyphenol. These two key intermediates were coupled in the presence of a Pd(0) catalyst …
Number of citations: 2 search.proquest.com
KB Texter, R Waymach, PV Kavanagh… - Drug Testing and …, 2018 - Wiley Online Library
… The second was consistent with one or both phenols, 3-bromo-4-methoxyphenol and 2-bromo-4-methoxyphenol (1b), which illustrated activity at the benzene ring, resulting in both CC …
SA Boyes, AT Hewson - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… oxidation of the 3-bromo-4-methoxyphenol produced during the hydrolysis. Fortunately, treatment of 9d with aqueous LiOH caused instantaneous hydrolysis and the α-bromoacid 10d …
Number of citations: 9 pubs.rsc.org
GG Wubbels, TR Brown, TA Babcock… - The Journal of Organic …, 2008 - ACS Publications
… This was shown by the coincidence of the spectrum of authentic 3-bromo-4-methoxyphenol … Photolysis of 3-bromo-4-methoxyphenol in alkaline solution caused photohydrolysis of the …
Number of citations: 14 pubs.acs.org
DR Henton, K Anderson, MJ Manning… - The Journal of Organic …, 1980 - ACS Publications
… product 3-bromo-4-methoxyphenol. The structures of 79 and 80 were inferred by the … Claisen rearrangement of the allyl ether of 3-bromo-4-methoxyphenol. Thus, it appears that addition …
Number of citations: 99 pubs.acs.org
D Lockhart, EE Turner - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
EXPERIMENTAL. 2: 4: 6-?'riphenoxypyrimidine.-Potassium hydroxide (7.5 g.; 5.25 mols.) was treated with 2 drops of water and then heated until it just fused. Phenol (22 g.; 9 mols.) was …
Number of citations: 5 pubs.rsc.org
F Vacondio, C Silva, A Lodola, A Fioni… - ChemMedChem …, 2009 - Wiley Online Library
… CO 3 (0.795 g, 7.5 mmol) in H 2 O (2.25 mL), and a solution of phenylboronic acid (0.274 g, 2.25 mmol) in EtOH (2.25 mL) were added to a stirred solution of 3-bromo-4-methoxyphenol (…
EJ Corey, LI Wu - Journal of the American Chemical Society, 1993 - ACS Publications
… The a-bromo-a,/3-enone component 13 was prepared starting from 3-bromo-4-methoxyphenol,12 which was converted quantitatively by etherification to 8 with prenyl bromide-…
Number of citations: 120 pubs.acs.org
AB Hughes, MV Sargent - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… 3-Bromo-4-methoxyphenol (3).-A solution of potassium hydroxide (1 1.8 g) in water (100 ml) was added dropwise to a stirred solution of the foregoing acetate (2) (48.6 g) in methanol (…
Number of citations: 18 pubs.rsc.org
D Kuciauskas, MJ Porsch, S Pakalnis… - The Journal of …, 2003 - ACS Publications
… 3-Bromo-4-methoxyphenol (1a) was prepared according to a literature procedure. 2a was prepared from 3-bromo-4-methoxyphenol and the diazonium salt of 4-bromoaniline …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.